Cas no 14678-97-8 (1-(4-chlorophenyl)-1H-pyrazol-5-amine)

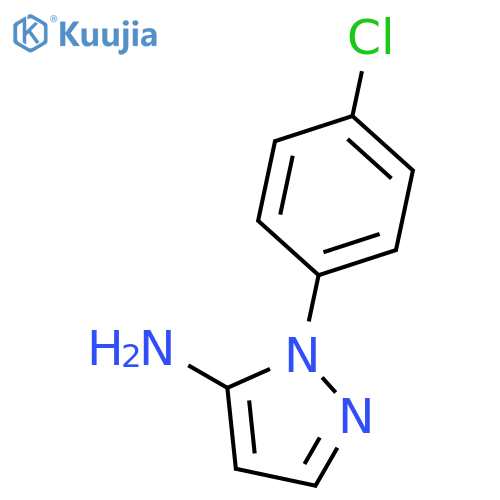

14678-97-8 structure

商品名:1-(4-chlorophenyl)-1H-pyrazol-5-amine

CAS番号:14678-97-8

MF:C9H8ClN3

メガワット:193.632920265198

MDL:MFCD11641435

CID:1317799

PubChem ID:12204380

1-(4-chlorophenyl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-

- 1-(4-CHLOROPHENYL)-1H-PYRAZOL-5-AMINE

- 2-(4-chlorophenyl)pyrazol-3-amine

- 2-(4-Chlorophenyl)-2H-pyrazol-3-ylamine

- Z415654466

- DTXSID20480360

- EN300-94427

- AKOS009457893

- KS-6866

- 5-Amino-1-(4-chlorophenyl)pyrazole

- CS-0264775

- G41064

- IYXYXQGSWRTPHX-UHFFFAOYSA-N

- 14678-97-8

- SCHEMBL1247688

- 1-(4-chlorophenyl)-1H-pyrazol-5-amine

-

- MDL: MFCD11641435

- インチ: InChI=1S/C9H8ClN3/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H,11H2

- InChIKey: IYXYXQGSWRTPHX-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)N2C(=CC=N2)N)Cl

計算された属性

- せいみつぶんしりょう: 193.04084

- どういたいしつりょう: 193.0406750g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 349.0±22.0 °C at 760 mmHg

- フラッシュポイント: 164.9±22.3 °C

- PSA: 43.84

- じょうきあつ: 0.0±0.8 mmHg at 25°C

1-(4-chlorophenyl)-1H-pyrazol-5-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(4-chlorophenyl)-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM316786-1g |

1-(4-Chlorophenyl)-1H-pyrazol-5-amine |

14678-97-8 | 95% | 1g |

$488 | 2023-02-02 | |

| Enamine | EN300-94427-1.0g |

1-(4-chlorophenyl)-1H-pyrazol-5-amine |

14678-97-8 | 95.0% | 1.0g |

$331.0 | 2025-03-21 | |

| TRC | C610145-50mg |

1-(4-chlorophenyl)-1H-pyrazol-5-amine |

14678-97-8 | 50mg |

$ 160.00 | 2022-06-06 | ||

| TRC | C610145-100mg |

1-(4-chlorophenyl)-1H-pyrazol-5-amine |

14678-97-8 | 100mg |

$ 250.00 | 2022-06-06 | ||

| Enamine | EN300-94427-0.5g |

1-(4-chlorophenyl)-1H-pyrazol-5-amine |

14678-97-8 | 95.0% | 0.5g |

$258.0 | 2025-03-21 | |

| 1PlusChem | 1P001ESQ-2.5g |

1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- |

14678-97-8 | 95% | 2.5g |

$866.00 | 2024-06-20 | |

| 1PlusChem | 1P001ESQ-100mg |

1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- |

14678-97-8 | 95% | 100mg |

$162.00 | 2025-03-20 | |

| A2B Chem LLC | AA65034-5g |

1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- |

14678-97-8 | 95% | 5g |

$1047.00 | 2024-04-20 | |

| A2B Chem LLC | AA65034-500mg |

1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- |

14678-97-8 | 95% | 500mg |

$307.00 | 2024-04-20 | |

| 1PlusChem | 1P001ESQ-250mg |

1H-Pyrazol-5-amine, 1-(4-chlorophenyl)- |

14678-97-8 | 95% | 250mg |

$251.00 | 2025-02-19 |

1-(4-chlorophenyl)-1H-pyrazol-5-amine 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

14678-97-8 (1-(4-chlorophenyl)-1H-pyrazol-5-amine) 関連製品

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量